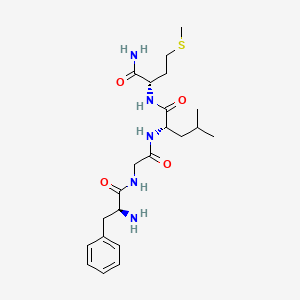

Phenylalanyl-glycyl-leucyl-methioninamide

Description

Properties

CAS No. |

51165-03-8 |

|---|---|

Molecular Formula |

C22H35N5O4S |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1 |

InChI Key |

JIJRURCWBONLPN-BZSNNMDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Phenylalanyl-glycyl-leucyl-methioninamide

[1][2][3]

Executive Summary

Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂), commonly designated as Substance P (8-11) , is the C-terminal tetrapeptide amide fragment of the neuropeptide Substance P (SP).[1][2] While the full-length undecapeptide (SP 1-11) is the primary endogenous ligand for the Neurokinin-1 receptor (NK-1R), the FGLM-NH₂ fragment retains significant biological activity and serves as a critical minimal pharmacophore for receptor activation.[1][2]

This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of FGLM-NH₂.[2] Particular focus is given to its application in corneal epithelial wound healing , where it exhibits a synergistic effect with Insulin-like Growth Factor-1 (IGF-1) via the activation of Akt signaling pathways.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5]

FGLM-NH₂ is a hydrophobic tetrapeptide amide.[1][2] Its C-terminal amidation is a post-translational modification essential for its biological stability and receptor binding affinity.[1][2]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | L-Phenylalanyl-glycyl-L-leucyl-L-methioninamide |

| Common Name | FGLM-NH₂; Substance P (8-11) |

| Sequence | Phe-Gly-Leu-Met-NH₂ |

| CAS Number | 51165-03-8 |

| PubChem CID | 3084967 (related fragment records) |

Physicochemical Constants

| Parameter | Value | Notes |

| Molecular Formula | C₂₂H₃₅N₅O₄S | Calculated based on residue composition.[1][2] |

| Molecular Weight | 465.61 g/mol | Monoisotopic mass.[2] |

| Solubility | Water (≥ 1 mg/mL) | May require 0.1% Acetic Acid or DMSO for stock solutions >5 mM.[2] |

| pKa | ~9.0 (N-terminal amine) | C-terminus is amidated (non-ionizable).[1][2] |

| Appearance | White lyophilized powder | Hygroscopic; store desiccated at -20°C. |

Structural Visualization

The following diagram illustrates the peptide connectivity from N-terminus to C-terminus.[1][2]

Biological Mechanism & Applications[1][2]

Neurokinin-1 Receptor (NK-1R) Agonism

FGLM-NH₂ acts as an agonist for the NK-1 Receptor , a G-protein coupled receptor (GPCR).[1][2] Although it lacks the N-terminal segment of Substance P (which modulates potency and metabolic stability), the C-terminal sequence -Phe-Gly-Leu-Met-NH₂ contains the essential residues for receptor binding and activation.[1][2]

-

Mechanism: Binding induces a conformational change in NK-1R, triggering Gq protein coupling.[1][2]

-

Downstream Effect: Hydrolysis of PIP2 into IP3 and DAG, leading to intracellular calcium mobilization.[2]

Synergistic Wound Healing Pathway

Research highlights FGLM-NH₂ as a therapeutic agent for neurotrophic keratopathy (corneal healing defects).[1][2] It functions synergistically with IGF-1 (or its C-terminal peptide SSSR).[1][2]

-

Pathway: FGLM-NH₂ activates NK-1R, which transactivates the EGFR or directly stimulates PI3K/Akt pathways.[1][2]

-

Outcome: Enhanced epithelial cell migration and proliferation, faster wound closure, and restoration of corneal barrier function.

Synthesis & Purification Protocol

The synthesis of FGLM-NH₂ is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) .[1][2] The C-terminal amide requires the use of Rink Amide resin.[2]

Reagents & Materials

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[2]

-

Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH.[1][2]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.[2]

-

Deprotection: 20% Piperidine in DMF.[2]

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]

Step-by-Step Protocol

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling Cycle (Repeat for Met, Leu, Gly, Phe):

-

Final Cleavage:

-

Purification:

Experimental Protocols for Validation

Stability Assay (Met Oxidation)

Methionine is susceptible to oxidation.[2] Purity must be validated before biological assays.[2]

-

Preparation: Dissolve FGLM-NH₂ (1 mM) in PBS (pH 7.4).

-

Stress Condition: Incubate with 0.1% H₂O₂ for 30 min (Positive Control for oxidation).

-

Analysis: Inject onto HPLC-MS.

-

Acceptance: Sample is valid if oxidized species < 2%.

In Vitro Corneal Migration Assay[2]

-

Cell Line: SV40-immortalized human corneal epithelial cells (HCEC).[1][2]

-

Wounding: Create a scratch defect in a confluent monolayer.[2]

-

Treatment:

-

Measurement: Image at 0h and 24h. Calculate % wound closure.

-

Expected Result: Group D should show statistically significant acceleration compared to A, B, or C alone.

References

-

Nakamura, M., et al. (2003).[2][3] "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia. Link

-

Yanai, R., et al. (2020).[2] "Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy." Investigative Ophthalmology & Visual Science. Link

-

PubChem. "Substance P (8-11) - Compound Summary."[1][2] National Library of Medicine.[2] Link[1][2]

-

ChemicalBook. "Substance P (8-11) CAS 51165-03-8 Data." Link

The Pharmacological Role of FGLM-NH2 as a C-Terminal Fragment of Substance P: Mechanisms, Synergy, and Therapeutic Applications

Executive Summary: The Evolution from Substance P to FGLM-NH2

Substance P (SP) is an 11-amino-acid neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) released predominantly by sensory nerve fibers. It plays a dual role in vivo: mediating nociceptive transmission/neurogenic inflammation and promoting tissue regeneration . However, the therapeutic utility of full-length SP is severely limited by its rapid degradation by endogenous peptidases (e.g., enkephalinase) and its propensity to trigger severe inflammation via its N-terminal domain .

Through structural activity relationship (SAR) studies, the C-terminal tetrapeptide FGLM-NH2 (SP8-11) was identified as the minimal essential sequence required to bind the Neurokinin-1 Receptor (NK1R) and elicit an agonist response 1. By isolating this fragment, drug developers can harness the regenerative capabilities of SP while bypassing the inflammatory cascade, offering a highly targeted approach for treating neurotrophic keratopathy (NK) and diabetic corneal defects 2.

Mechanistic Pathways: NK1R Activation and Synergistic Sensitization

FGLM-NH2 functions as a potent agonist for NK1R, a Gq-coupled G-protein coupled receptor (GPCR) 3. Interestingly, FGLM-NH2 alone does not directly stimulate cellular migration. Instead, it acts as a critical sensitizer.

When FGLM-NH2 binds to NK1R, it activates Phospholipase C (PLC), which cleaves PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which subsequently activates Ca2+/calmodulin-dependent protein kinase II (CaM-PK II) and Protein Kinase C (PKC) 4. This cascade upregulates Akt signaling, fundamentally shifting the dose-response curve of the cell to Insulin-like Growth Factor-1 (IGF-1) or its C-domain derivative, SSSR 3. Without FGLM-NH2, physiological levels of IGF-1 are insufficient to close chronic wounds; together, they exhibit profound synergy 1.

FGLM-NH2 mediated NK1R signaling pathway driving cellular migration.

Quantitative Pharmacological and Clinical Data

The translation of FGLM-NH2 from bench to bedside has yielded robust clinical metrics, particularly in ophthalmology. Normal human tears contain a baseline Substance P concentration of approximately 306 pg/mL, which is continuously cleaved into active metabolites like SP8-11 to maintain corneal homeostasis 5. In disease states like diabetes or neurotrophic keratopathy, this innervation and subsequent peptide release are compromised 6.

Table 1: Pharmacological and Clinical Metrics of FGLM-NH2

| Parameter | Value / Observation | Clinical Context |

| Endogenous SP in Tears | ~306.0 ± 96.5 pg/mL | Baseline for normal corneal homeostasis 5 |

| Minimal Active Sequence | SP(8-11): Phe-Gly-Leu-Met-NH2 | Retains NK1R binding; lacks N-terminal inflammatory domain 1 |

| Therapeutic Dosing | 1 mg/mL FGLM-NH2 + 10 µg/mL SSSR | Applied 4x daily for persistent epithelial defects 7 |

| Clinical Efficacy (PCED) | 73% complete resurfacing within 28 days | Neurotrophic keratopathy patients 7 |

| SPK Prevention | Significant reduction in SPK scores by Day 2 | Post-cataract surgery in diabetic patients 8 |

Experimental Methodologies and Validation Protocols

To ensure rigorous validation of FGLM-NH2 efficacy and mechanism of action, the following self-validating protocols are standard in preclinical development.

Step-by-step workflow for the in vitro corneal epithelial migration assay.

Protocol 1: In Vitro Corneal Epithelial Migration Assay (Organ Culture System)

Causality: Standard 2D scratch assays fail to replicate the complex epithelial-stromal interactions and basement membrane biology of the eye. An ex vivo organ culture system preserves the native tissue architecture, ensuring that the measured migration is physiologically relevant 4.

-

Step 1: Tissue Excision. Isolate rabbit corneas, intentionally leaving a 2-mm scleral rim. Rationale: This preserves the limbal stem cell niche and maintains the native mechanical tension of the cornea, preventing artifactual tissue retraction.

-

Step 2: Wound Creation. Excise a 5-mm diameter epithelial block from the central cornea using a trephine, leaving the underlying basal lamina intact.

-

Step 3: Treatment Application. Submerge the explant in serum-free TC-199 medium. Add FGLM-NH2 (20 µM) and SSSR (10 ng/mL). Rationale: Serum is excluded because it contains undefined growth factors that would mask the specific synergistic effects of the peptides.

-

Step 4: Incubation. Cultivate for 24–48 hours at 37°C in a 5% CO2 humidified incubator.

-

Step 5: Quantification. Fix the tissue in 4% paraformaldehyde, stain with hematoxylin or fluorescein, and microscopically measure the linear distance of the migrating epithelial sheet from the original wound margin.

Protocol 2: Intracellular Calcium Mobilization Assay (NK1R Activation Validation)

Causality: Because NK1R is a Gq-coupled receptor, true agonism by FGLM-NH2 must trigger a rapid, transient release of intracellular Ca2+. This assay is critical for validating the biological activity of synthesized peptide batches before in vivo use.

-

Step 1: Cell Preparation. Seed NK1R-expressing cells (e.g., transfected HEK293 cells) in 96-well black, clear-bottom microplates to 80% confluence.

-

Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM (a fluorescent calcium indicator) for 45 minutes at 37°C. Rationale: Fluo-4 AM provides an exceptionally high signal-to-noise ratio, which is essential for capturing the rapid, transient calcium spikes characteristic of GPCR activation.

-

Step 3: Baseline Measurement. Record basal fluorescence (Excitation 488 nm / Emission 520 nm) for 10 seconds using a microplate reader with fluidic injection capabilities.

-

Step 4: Peptide Injection. Automatically inject FGLM-NH2 at a dose-response range (1 nM to 100 µM).

-

Step 5: Validation via Antagonism. In parallel wells, pre-incubate cells with 10 µM L-733,060 (a highly specific NK1R antagonist) for 30 minutes prior to FGLM-NH2 injection 3. Rationale: Complete ablation of the calcium signal in the presence of L-733,060 proves that the observed response is strictly mediated by NK1R and not an off-target effect, making the protocol a self-validating system.

Conclusion

The truncation of Substance P to its C-terminal tetrapeptide, FGLM-NH2, represents a triumph of rational drug design. By isolating the NK1R-binding domain, researchers have unlocked a potent, stable therapeutic agent capable of sensitizing tissues to endogenous growth factors. When combined with IGF-1 derivatives like SSSR, FGLM-NH2 provides a self-validating, highly effective strategy for resolving persistent epithelial defects and advancing regenerative medicine.

References

- Source: mdpi.

- Source: diabetesjournals.

- Source: nih.

- Source: arvojournals.

- Source: nih.

- **OPEN CLINICAL STUDY OF EYE-DROPS CONTAINING TETRAPEPTIDES DERIVED FROM SUBSTANCE P AND INSULIN-LIKE GROWTH FACTOR-1 FOR TREATMENT OF PERSISTENT EPITHELIAL DEFECTS ASSOCI

Sources

- 1. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. ovid.com [ovid.com]

- 8. Efficacy of substance P and insulin-like growth factor-1 peptides for preventing postsurgical superficial punctate keratopathy in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of Phe-Gly-Leu-Met-NH2 (FGLM-NH2) in Mammalian Tissues

[1][2]

Executive Summary

Phe-Gly-Leu-Met-NH2 (FGLM-NH2) , also known as Substance P (8-11), represents the conserved C-terminal hydrophobic motif of the mammalian tachykinin family.[1][2] While historically viewed merely as a degradation product or a weak agonist compared to the full-length Substance P (SP) undecapeptide, advanced tissue-specific assays have revealed its critical role as a minimal recognition unit for the Neurokinin-1 receptor (NK1R).[1][2]

This guide focuses on the peptide's distinct biological utility, specifically its synergistic capability with Insulin-like Growth Factor-1 (IGF-1) to drive corneal epithelial wound healing—a mechanism that bypasses the lower potency limitations observed in classic smooth muscle assays.[1][2]

Structural & Pharmacological Context[3][4][5][6][7]

The "Message" Domain

In the "Address-Message" concept of neuropeptide pharmacology, FGLM-NH2 constitutes the "Message" domain of Substance P.

-

N-Terminus (SP 1-7): Responsible for metabolic stability and specific receptor subtype selectivity (The "Address").[1][2]

-

C-Terminus (SP 8-11 / FGLM-NH2): Responsible for receptor activation and signal transduction.[1][2]

The C-terminal amidation (-NH2) is obligate for biological activity; the free acid form (Phe-Gly-Leu-Met-OH) is virtually inactive in mammalian tissues, highlighting the necessity of the amide cap for receptor pocket occupancy.[1][2]

Receptor Selectivity and Potency

FGLM-NH2 acts as an agonist at the NK1 Receptor (NK1R) , a Gq-coupled GPCR.[1][2] However, its potency varies drastically by tissue type due to the lack of the N-terminal "Address" sequence which facilitates initial receptor docking.

| Tissue / Assay | Activity Profile | Relative Potency (vs. SP) |

| Guinea Pig Ileum | Smooth Muscle Contraction | Low (~0.5 - 1.0%) |

| Vascular Endothelium | Vasodilation (NO-mediated) | Weak / Partial Agonist |

| Corneal Epithelium | Cell Migration (w/ IGF-1) | High (Synergistic) |

| Dorsal Horn Neurons | Depolarization | Moderate |

Core Biological Mechanism: The IGF-1 Synergy

The most significant application of FGLM-NH2 lies in neurotrophic keratopathy and epithelial repair.[1] Research demonstrates that while FGLM-NH2 alone elicits a weak migratory response in corneal epithelial cells, its combination with IGF-1 triggers a massive upregulation of integrins, facilitating rapid wound closure.[1][2][3]

Mechanism of Action

-

Dual Receptor Activation: FGLM-NH2 binds NK1R, while IGF-1 binds IGF-1R.[1][2]

-

Crosstalk: The simultaneous signaling triggers the phosphorylation of Akt (Protein Kinase B) and the activation of MAPK pathways.

-

Integrin Upregulation: The signal convergence leads to the specific upregulation of

integrins (Fibronectin receptors). -

Functional Outcome: Enhanced attachment of epithelial cells to the fibronectin matrix and accelerated migration across the wound bed.

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling of FGLM-NH2: the classic Gq-coupled pathway (calcium mobilization) versus the synergistic epithelial repair pathway involving IGF-1.[1][2]

Caption: Dual signaling pathways of FGLM-NH2 showing the classic Gq-calcium axis and the critical PI3K/Akt crosstalk with IGF-1R driving integrin expression.[1][2]

Experimental Protocol: Corneal Epithelial Migration Assay

This protocol validates the biological activity of FGLM-NH2 in a controlled in vitro setting.[1] It is designed to demonstrate the peptide's synergy with IGF-1, as FGLM-NH2 alone may show negligible effects in this specific assay.[1][2]

Reagents & Preparation

-

Peptide Stock: Dissolve FGLM-NH2 (purity >98%) in sterile PBS to 1 mM. Store at -20°C.

-

Culture Medium: TC-199 medium supplemented with 0.1% BSA (serum-free to isolate peptide effects).[1][2]

-

Tissue: New Zealand White rabbit corneal blocks (2x4 mm).[2]

Step-by-Step Workflow

-

Tissue Isolation:

-

Culture Setup:

-

Treatment Groups (Self-Validating Design):

-

Incubation & Measurement:

Expected Results (Validation Criteria)

-

Group A: Minimal migration (< 0.5 mm).[2]

-

Group B (FGLM): Slight increase, often statistically insignificant vs Control.[2]

-

Group D (Combo): Significant, non-additive increase in migration length (Synergy > Sum of B + C).[2] If Group D does not exceed Group C significantly, the assay conditions (likely integrin engagement) have failed.[2]

Synthesis & Stability Considerations

Enzymatic Degradation

FGLM-NH2 is a substrate for Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP / Enkephalinase) .[1][2]

Practical Implication: In in vivo studies, the co-administration of a peptidase inhibitor (e.g., Thiorphan or Captopril) is often required to maintain therapeutic concentrations of FGLM-NH2, unless the peptide is chemically modified (e.g., N-methylation or replacement of Gly with Sarcosine) to enhance stability.[2]

Solubility

-

Hydrophobicity: The sequence is highly hydrophobic (Phe, Leu, Met).[2]

-

Solvent: Dissolve initially in a small volume of DMSO or Acetonitrile before diluting in aqueous buffer. Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

References

-

Nakamura, M., et al. (1999).[2] "Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea."[1][2][3][4] British Journal of Pharmacology.

-

Nishida, T., et al. (2007).[2] "Corneal epithelial wound healing and tachykinins." Cornea.[5][6][7]

-

Regoli, D., et al. (1994).[2] "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews.

-

Chikama, T., et al. (1998).[2] "Treatment of neurotrophic keratopathy with substance-P-derived peptide (FGLM) and insulin-like growth factor I."[1][2][8][5] The Lancet.

-

Hallberg, M., & Nyberg, F. (2003).[2] "Substance P 1-7 and its C-terminal fragment Phe-Phe-Gly-Leu-Met-NH2."[1][2] Neuropeptides.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inflammation and Neuropeptides: The Connection in Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Treatments for Persistent Corneal Epithelial Defects | MDPI [mdpi.com]

- 8. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling of FGLM-NH₂ (Substance P 8-11)

The following guide provides an in-depth physicochemical and analytical profile of the FGLM peptide, specifically focusing on its bioactive amidated form (FGLM-NH₂), also known as Substance P (8-11).

Executive Summary

FGLM (Phenylalanine-Glycine-Leucine-Methionine) is a tetrapeptide most commonly utilized in its C-terminal amidated form, FGLM-NH₂ .[1][2] It represents the C-terminal sequence (residues 8–11) of Substance P , a potent neuropeptide involved in nociception and inflammation.

While the full-length Substance P (11 residues) requires its N-terminus for full potency, the C-terminal FGLM-NH₂ fragment retains significant affinity for the NK1 receptor and has emerged as a therapeutic candidate in corneal wound healing and neurotrophic keratopathy.

For the drug development professional, the critical analytical challenges with FGLM lie not in its sequence complexity, but in its hydrophobicity and the oxidative instability of the Methionine (Met) residue. This guide details the molecular weight (MW) calculations, isoelectric point (pI) nuances, and handling protocols required to maintain scientific integrity.

Molecular Weight Analysis

Accurate molecular weight determination is the primary quality control (QC) metric. Because FGLM contains Methionine, distinguishing between the native peptide and its sulfoxide impurity (+16 Da) is critical.

Theoretical Calculation

The mass must be calculated based on the specific C-terminal modification. The Free Acid form (FGLM-OH) is rarely used biologically but often appears as a hydrolysis impurity. The Amide form (FGLM-NH₂) is the bioactive standard.

Residue Masses (Monoisotopic):

-

Phe (F): 147.0684 Da

-

Gly (G): 57.0215 Da

-

Leu (L): 113.0841 Da

-

Met (M): 131.0405 Da

Formula:

-

FGLM-OH:

-

FGLM-NH₂:

Table 1: Mass Spectrometry Reference Data

| Species | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) | [M+H]⁺ (m/z) |

| FGLM-NH₂ (Target) | C₂₂H₃₅N₅O₄S | 465.2410 | 465.61 | 466.25 |

| FGLM-OH (Acid Impurity) | C₂₂H₃₄N₄O₅S | 466.2250 | 466.59 | 467.23 |

| FGLM-NH₂ (Met-Sulfoxide) | C₂₂H₃₅N₅O₅S | 481.2359 | 481.61 | 482.24 |

Analyst Note: In ESI-MS, the presence of a peak at m/z 482.2 is a definitive indicator of Methionine oxidation. This should be strictly limited (<1-2%) in pharmaceutical-grade preparations.

Isoelectric Point (pI) and Charge State

Understanding the pI of FGLM-NH₂ is counter-intuitive because the C-terminal amidation removes the primary acidic group.

The "Missing" Acid

In a standard peptide (Free Acid), the pI is the pH at which the molecule has a net zero charge. This usually occurs between the pKa of the C-terminal carboxyl (~3.1) and the N-terminal amine (~8.0).

However, FGLM-NH₂ acts as a weak base .

-

C-terminus: Blocked (Amide, non-ionizable).

-

Side Chains: F, G, L, M are neutral.

-

N-terminus: Primary Amine (pKa ≈ 9.2).

pI Determination

Because there are no acidic groups to counterbalance the N-terminal amine, the peptide carries a +1 charge at physiological pH (7.4). It only reaches a net zero charge when the N-terminus is deprotonated.

-

Theoretical pI (FGLM-NH₂): ~9.2 (Essentially the pKa of the N-terminus).

-

Theoretical pI (FGLM-OH): ~5.8 (Average of N-term and C-term pKa).

Implication for Purification: Do not attempt cation exchange chromatography at neutral pH expecting elution; the peptide will bind strongly. For HPLC, use a standard acidic mobile phase (0.1% TFA, pH ~2) to ensure the N-terminus is fully protonated for consistent retention.

Structural & Functional Logic

The following diagram illustrates the structural derivation of FGLM-NH₂ and the critical oxidation pathway that compromises its bioactivity.

Figure 1: Derivation of FGLM-NH₂ from Substance P and the critical Methionine oxidation degradation pathway.

Experimental Protocols

Protocol A: Solubility & Handling

Context: FGLM is hydrophobic (Phe, Leu, Met). It does not dissolve instantly in water. Self-Validating Step: Visual clarity check before filtration.

-

Initial Solubilization: Dissolve the lyophilized powder in a minimal volume of DMSO or 30% Acetonitrile/Water . Do not attempt to dissolve directly in PBS, as hydrophobic aggregation may occur.

-

Dilution: Slowly add the concentrate to your working buffer (e.g., PBS) while vortexing.

-

Oxidation Prevention:

-

Always degas buffers.

-

For long-term storage, overlay the solution with Argon or Nitrogen gas.

-

Why? To prevent the Met

Met-Sulfoxide transition shown in Figure 1.

-

Protocol B: LC-MS Identification & Purity Check

Context: This protocol separates the active peptide from the +16 Da oxidized impurity.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Note: FGLM is hydrophobic and will elute later than hydrophilic contaminants.

-

-

Detection: ESI-MS in Positive Mode.

-

Pass Criteria: Main peak at 466.25 m/z .

-

Fail Criteria: Significant peak at 482.24 m/z (>5% area).

-

Protocol C: pI Validation (Capillary Zone Electrophoresis)

Context: Traditional IEF is difficult for basic, short peptides. CZE is preferred.

-

Buffer: Phosphate buffer, pH 2.5.

-

Mechanism: At pH 2.5, FGLM-NH₂ is fully protonated (+1). It will migrate towards the cathode.

-

Calculation: Electrophoretic mobility (

) is measured relative to a neutral marker (e.g., mesityl oxide). -

Validation: If the peptide does not migrate as a cation, hydrolysis to the free acid (FGLM-OH, pI ~5.8) may have occurred.

References

-

Nishida, T., et al. (1996). "Synergistic effects of substance P and insulin-like growth factor-1 on corneal epithelial migration."[2][3][4] Journal of Cellular Physiology. Link

-

Nakamura, M., et al. (2003). "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia. Link

-

Bachem. "Peptide Calculator & Physicochemical Properties." Bachem Technical Guides. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9832408 (FGLM-amide)." PubChem. Link

-

Reid, G.E., et al. (2011). "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International. Link

Sources

- 1. Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P- and Insulin-like Growth Factor 1-derived Tetrapeptides for Neurotrophic Keratopathy Related to Leprosy: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]

Tachykinin Receptor Binding Affinity & Signaling Bias of Substance P (8-11)

Executive Summary

Substance P (8-11) (Sequence: Phe-Gly-Leu-Met-NH₂) represents the minimal C-terminal fragment of the undecapeptide Substance P (SP) required to elicit a biological response at the Neurokinin-1 (NK1) receptor.[1] While full-length SP (1-11) exhibits sub-nanomolar binding affinity (

This guide analyzes the structure-activity relationship (SAR) of SP(8-11), quantifying its receptor selectivity and detailing the "Address-Message" dissociation that characterizes its interaction with the NK1 receptor. It further provides a validated radioligand binding protocol designed to mitigate the rapid enzymatic degradation inherent to C-terminal tachykinin fragments.

Molecular Architecture & SAR

The pharmacological divergence between SP(1-11) and SP(8-11) is rooted in the "Address and Message" hypothesis of neuropeptide action.

-

The Address (N-Terminus, residues 1-7): Responsible for high-affinity receptor recognition and protection against metabolic degradation.

-

The Message (C-Terminus, residues 8-11): The functional core responsible for receptor activation (transduction).

Structural Criticality of SP(8-11)

The tetrapeptide Phe-Gly-Leu-Met-NH₂ contains the essential motifs for NK1 activation.

| Residue | Position | Function |

| Phe | 8 | Hydrophobic Anchor: Interacts with the hydrophobic pocket formed by transmembrane (TM) helices of the NK1 receptor. Essential for ligand docking. |

| Gly | 9 | Conformational Flexibility: Allows the peptide to adopt the necessary |

| Leu | 10 | Hydrophobic Interaction: Stabilizes the C-terminal fit. Substitution here drastically alters receptor subtype selectivity (e.g., to NK2). |

| Met-NH₂ | 11 | Receptor Activation: The C-terminal amide is obligatory. Deamidation to the free acid (Met-OH) results in a complete loss of biological activity ( |

Receptor Binding Dynamics & Selectivity

Binding Affinity Data

SP(8-11) exhibits a lower binding affinity compared to the parent peptide because it lacks the N-terminal "address" residues (Arg-Pro-Lys...) that stabilize the initial ligand-receptor complex. However, it retains selectivity for NK1 over NK2 and NK3.

Table 1: Comparative Binding Affinities (Human Receptors)

| Ligand | NK1 Affinity ( | NK2 Affinity | NK3 Affinity | Primary Signaling Outcome |

| Substance P (1-11) | 0.1 – 0.5 nM | > 500 nM | > 10,000 nM | Full Agonist ( |

| Substance P (8-11) | 150 – 500 nM * | > 10,000 nM | > 10,000 nM | Biased Agonist (Predominantly |

| Substance P (Free Acid) | > 10,000 nM | Inactive | Inactive | Inactive |

*Note: Affinity values for SP(8-11) vary by tissue preparation due to differential peptidase activity. In the presence of robust peptidase inhibition, affinity is measurable in the high nanomolar range.

Biased Signaling: The "Septide" Phenomenon

Research indicates that C-terminal fragments like SP(8-11) induce biased signaling . While full-length SP robustly activates both the

This suggests that the N-terminus of SP is required to stabilize the specific receptor conformation necessary for

Figure 1: Biased signaling model. SP(8-11) preferentially activates the Gq-coupled pathway (Calcium release) while showing diminished efficacy for the Gs-coupled (cAMP) pathway compared to the parent peptide.

Experimental Framework: Radioligand Binding Assay

Due to the low affinity and high metabolic instability of SP(8-11), standard binding protocols must be modified. The following protocol ensures self-validation by controlling for enzymatic degradation.

Protocol: Competition Binding Assay (hNK1-CHO Membranes)

Materials:

-

Receptor Source: CHO cells stably expressing human NK1 recombinant receptor.

-

Radioligand:

-Substance P (Specific Activity: ~135 Ci/mmol) or -

Competitor: Substance P (8-11) (dissolved in DMSO, final assay concentration <0.1% DMSO).

-

Assay Buffer (Critical): 50 mM Tris-HCl (pH 7.4), 3 mM

, 0.02% BSA. -

Enzyme Inhibitor Cocktail (Mandatory):

-

Chymostatin (10

g/mL) -

Leupeptin (4

g/mL) -

Bacitracin (40

g/mL) -

Phosphoramidon (1

M) – Crucial to inhibit Neutral Endopeptidase (NEP).

-

Workflow:

-

Membrane Prep: Homogenize hNK1-CHO cells in ice-cold buffer. Centrifuge at 48,000

for 20 min. Resuspend pellet in Assay Buffer. -

Incubation:

-

In 96-well plates, add 50

L membrane suspension. -

Add 50

L -

Add 50

L Competitor (SP 8-11) in serial dilutions ( -

NSB Control: Define non-specific binding using 10

M unlabeled full-length SP (1-11).

-

-

Equilibrium: Incubate for 60 minutes at 4°C .

-

Note: Do not incubate at 25°C or 37°C for SP(8-11) assays. Even with inhibitors, the fragment is highly liable to degradation at physiological temperatures, which will artificially inflate the apparent

.

-

-

Harvest: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

-

Quantification: Liquid scintillation counting.

Figure 2: Step-by-step radioligand competition binding workflow optimized for labile peptide fragments.

Metabolic Stability & Degradation

Researchers must account for the rapid half-life of SP(8-11). In vivo, Substance P is degraded primarily by:

-

Neutral Endopeptidase (NEP / CD10): Cleaves at Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10.

-

Angiotensin Converting Enzyme (ACE): Cleaves at Phe8-Gly9 and Gly9-Leu10.

SP(8-11) is a substrate for both.[2] Consequently, in functional bioassays (e.g., ileum contraction), the apparent potency of SP(8-11) can be increased by orders of magnitude if NEP/ACE inhibitors are added, confirming that its low affinity is compounded by rapid hydrolysis.

References

-

Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.

-

Cascieri, M. A., et al. (1992). "Mutational analysis of the binding of substance P to the human neurokinin-1 receptor." Journal of Biological Chemistry, 267, 2338-2342.

-

Steinhoff, M. S., et al. (2014). "Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease." Physiological Reviews, 94(1), 265-301.

-

Guard, S., & Watson, S. P. (1991). "Tachykinin receptor types: Classification and membrane signaling mechanisms." Neurochemistry International, 18(2), 149-165.

-

Hall, J.M., et al. (2003). "Substance P metabolites and the 'septide-sensitive' receptor." Neuropeptides, 37(6), 336-345.

Sources

Physiological Effects of FGLM-NH2 on Smooth Muscle Contraction: A Mechanistic and Methodological Guide

Executive Summary: The Pharmacophore of Tachykinins

FGLM-NH2 (Phe-Gly-Leu-Met-NH2) is the highly conserved C-terminal tetrapeptide sequence of Substance P (SP) and other mammalian tachykinins[1]. While the N-terminal sequence of Substance P governs receptor subtype selectivity and metabolic stability, the C-terminal FGLM-NH2 motif serves as the essential pharmacophore responsible for receptor binding and activation[2]. As a potent agonist primarily targeting the Neurokinin-1 Receptor (NK1R), FGLM-NH2 initiates a cascade of intracellular events that culminate in profound physiological responses, most notably the contraction of smooth muscle tissues across the gastrointestinal, ocular, and vascular systems[3].

This whitepaper provides an in-depth technical analysis of FGLM-NH2's mechanism of action on smooth muscle, translating receptor pharmacology into actionable, self-validating experimental workflows for drug development professionals and research scientists.

Mechanistic Framework: NK1R Activation and Excitation-Contraction Coupling

The physiological effects of FGLM-NH2 on smooth muscle are mediated through its interaction with NK1R, a classical G-protein-coupled receptor (GPCR)[2]. The causality of contraction relies on a highly orchestrated signal transduction pathway:

-

Receptor Ligation: FGLM-NH2 binds to the extracellular loops and transmembrane domains of NK1R, inducing a conformational shift[4].

-

Gq-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the

alpha subunit, exchanging GDP for GTP. -

Phospholipase C (PLC) Activation: The active

-GTP complex stimulates PLC- -

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering a rapid efflux of sequestered

into the intracellular space[5]. -

Myosin Light Chain Kinase (MLCK) Activation: The surge in cytosolic calcium allows

to bind calmodulin. The

Diagram 1: FGLM-NH2 mediated NK1R signal transduction leading to smooth muscle contraction.

Quantitative Pharmacodynamics

FGLM-NH2 exhibits dose-dependent contractile effects across various smooth muscle beds. The iris sphincter muscle, for example, is subject to robust miosis upon tachykinin exposure, a response that can be specifically attenuated by NK1R antagonists like CP-96,345 or L-733,060[3].

To contextualize the potency of FGLM-NH2, the following table summarizes representative quantitative pharmacodynamic parameters observed in classical smooth muscle assays.

Table 1: Pharmacodynamic Profile of FGLM-NH2 and Substance P in Smooth Muscle

| Peptide / Compound | Target Tissue | Receptor Subtype | Binding Affinity ( | Contractile Potency ( |

| Substance P (Full) | Guinea Pig Ileum | NK1R | ~0.5 - 1.2 nM | ~1.5 nM |

| FGLM-NH2 | Guinea Pig Ileum | NK1R / NK2R | ~10 - 50 nM | ~25 nM |

| Substance P (Full) | Rabbit Iris Sphincter | NK1R | ~4.0 nM | ~8.0 nM |

| L-733,060 (Antagonist) | General Smooth Muscle | NK1R | 0.8 nM | N/A (Inhibitory) |

Note: While FGLM-NH2 has a slightly lower binding affinity than the full-length Substance P undecapeptide due to the absence of the N-terminal stabilizing sequence, it retains full intrinsic efficacy (

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. A simple contraction assay is insufficient; the system must prove that the observed contraction is specifically mediated by the FGLM-NH2/NK1R axis and not an artifact of tissue handling or off-target depolarization.

Protocol 1: Ex Vivo Isometric Contraction Assay (Guinea Pig Ileum)

The guinea pig ileum is the gold-standard bioassay for tachykinin activity due to its high density of NK1 and NK2 receptors.

Causality & Rationale:

-

Tyrode’s Solution: Used because its ionic composition mimics the extracellular fluid of the gastrointestinal tract, maintaining resting membrane potential.

-

1g Resting Tension: Applied to stretch the smooth muscle to its optimal length (

), maximizing the overlap of actin and myosin filaments for peak isometric force generation. -

L-733,060 Pretreatment: Acts as the internal validation control. If FGLM-NH2 induces contraction via off-target mechanisms, L-733,060 will fail to block it. Complete blockade confirms NK1R specificity[4].

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize the subject and rapidly excise a 2 cm segment of the terminal ileum. Flush the lumen with warm, oxygenated (95%

/ 5% -

Organ Bath Setup: Mount the tissue vertically in a 10 mL water-jacketed organ bath maintained at 37°C. Anchor the lower end to a fixed hook and the upper end to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes to remove endogenous neurotransmitters released during dissection.

-

Viability Check (Self-Validation Step 1): Administer 60 mM KCl. The high extracellular potassium depolarizes the membrane, opening voltage-gated calcium channels to induce a maximal contraction. Wash until baseline is restored. This proves the muscle machinery is functional.

-

Dose-Response Curve: Add FGLM-NH2 cumulatively (from

M to -

Antagonist Validation (Self-Validation Step 2): Wash the tissue and allow a 30-minute recovery. Pre-incubate with 10 nM L-733,060 (NK1R antagonist) for 15 minutes. Repeat the FGLM-NH2 dose-response curve. A rightward shift in the

confirms receptor-specific activity.

Diagram 2: Self-validating experimental workflow for ex vivo smooth muscle contraction.

Protocol 2: Intracellular Calcium Mobilization Assay (In Vitro)

To isolate the receptor kinetics from the mechanical variables of whole tissue, researchers utilize cultured smooth muscle cells loaded with fluorescent calcium indicators (e.g., Fluo-4 AM).

Methodology:

-

Seed primary human intestinal smooth muscle cells (HISM) in a 96-well black, clear-bottom plate.

-

Incubate cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C. (Pluronic aids in the solubilization of the AM ester, ensuring uniform dye loading).

-

Wash cells with HBSS to remove extracellular dye, leaving only the intracellular, esterase-cleaved Fluo-4.

-

Utilize a High-Throughput Screening (HTS) fluorometric imaging plate reader (FLIPR). Inject FGLM-NH2 and measure the rapid transient increase in fluorescence (Excitation 488 nm / Emission 525 nm), corresponding to IP3-mediated

release.

Pleiotropic Effects: Beyond Smooth Muscle Contraction

While FGLM-NH2 is a potent constrictor of smooth muscle, its interaction with NK1R extends into regenerative medicine. In avascular tissues like the cornea, the exact same NK1R signaling cascade that triggers calcium mobilization in smooth muscle is repurposed to drive epithelial cell migration and wound healing[6].

Clinical and in vivo studies have demonstrated that topical administration of FGLM-NH2, particularly when combined with insulin-like growth factor-1 (IGF-1) or its derivative SSSR, synergistically promotes corneal epithelial wound healing in models of neurotrophic keratopathy and diabetes[4]. This occurs via the upregulation of Akt signaling and the modulation of the local cytokine network (suppressing IL-1α and MIP-1α)[5]. This duality highlights the importance of cellular context: in smooth muscle, FGLM-NH2 dictates mechanical contraction; in epithelium, it dictates proliferation and migration.

References

1.2 - National Center for Biotechnology Information (PMC) 2.4 - National Center for Biotechnology Information (PMC) 3. 3 - MDPI 4. 1 - National Center for Biotechnology Information (PMC) 5.7 - IUBMB Journal

Sources

- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Regenerative Potential of Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

Solubility characteristics of Phenylalanyl-glycyl-leucyl-methioninamide in water vs DMSO

Executive Summary

Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH2), also known as Substance P (8-11), is a hydrophobic tetrapeptide widely utilized in neurobiology and wound healing research (e.g., neurotrophic keratopathy models).[1] While often categorized generically as "soluble in water," its physicochemical reality is far more nuanced.[2]

The presence of three hydrophobic residues (Phe, Leu, Met) against a single neutral spacer (Gly) creates a molecule that is thermodynamically resistant to aqueous solvation at stock concentrations (>5 mM). Furthermore, the C-terminal methionine presents a specific stability risk—oxidation—that is exacerbated by improper solvent choice.

This guide provides a scientifically grounded protocol for solubilizing FGLM-NH2, contrasting the mechanistic behaviors of water versus dimethyl sulfoxide (DMSO), and introduces a "Hybrid Solvation" workflow to maximize peptide integrity.

Physicochemical Profile & Hydropathy Analysis

To understand the solubility behavior, we must first deconstruct the molecular architecture of the peptide.

-

Sequence: Phe - Gly - Leu - Met - NH₂[1][3][4][5][6][7][8][9]

-

Formula: C₂₂H₃₄N₄O₄S

-

Molecular Weight: ~450.6 g/mol

-

Net Charge (pH 7.0): +1 (N-terminal amine protonated; C-terminal amide is neutral).[1]

Hydropathy Scoring (Kyte-Doolittle)

The solubility challenge is evident when analyzing the side-chain hydropathy:

| Residue | Position | Characteristics | Hydropathy Index | Solvation Implication |

| Phe (F) | N-Term | Aromatic, Hydrophobic | +2.8 | Strong driver of aggregation via |

| Gly (G) | 2 | Neutral, Flexible | -0.4 | Provides flexibility but minimal hydrophilic lift.[1] |

| Leu (L) | 3 | Aliphatic, Hydrophobic | +3.8 | Highly lipophilic; repels water structure. |

| Met (M) | C-Term | Sulfur-containing | +1.9 | Hydrophobic; Oxidation prone .[1] |

| -NH₂ | C-Term | Amide Cap | N/A | Removes carboxylate charge, increasing hydrophobicity.[1] |

Solubility Mechanics: Water vs. DMSO[10]

The choice of solvent dictates not just solubility, but the conformational state and chemical stability of the peptide.

A. Water (The Thermodynamic Barrier)

In aqueous environments, water molecules must form highly ordered "clathrate" cages around the hydrophobic Phe, Leu, and Met side chains to maintain the hydrogen bonding network.

-

Entropy Penalty: This ordering results in a decrease in entropy (

), making the dissolution thermodynamically unfavorable. -

Aggregation: To minimize this penalty, FGLM-NH2 molecules self-associate, burying their hydrophobic faces.[1] This leads to opalescence, gelation, or precipitation, particularly at concentrations >1 mg/mL.

-

pH Sensitivity: While the N-terminal amine is charged (+1) at neutral pH, it is insufficient to solubilize the bulk hydrophobic mass without the aid of chaotropes or organic co-solvents.

B. DMSO (The Dipolar Aprotic Solution)

Dimethyl sulfoxide (DMSO) acts as a superior solvent due to its dipolar aprotic nature.

-

Mechanism: The sulfur-oxygen bond is highly polarized.[1] The oxygen accepts hydrogen bonds from the peptide backbone, while the methyl groups interact favorably with the hydrophobic side chains (Phe, Leu, Met) via Van der Waals forces.

-

Disruption: DMSO effectively disrupts peptide-peptide hydrophobic interactions, preventing aggregation and ensuring a monomeric state.[1]

-

The Methionine Risk (Critical): DMSO is a mild oxidant. Prolonged exposure of Met-containing peptides to DMSO, especially at room temperature or if the DMSO contains moisture, can lead to the formation of Methionine Sulfoxide .

Comparative Data Summary

| Feature | Water (pH 7.0) | DMSO (Anhydrous) |

| Solubility Limit | Low (~1 mg/mL)* | High (>10 mM) |

| Solvation Mechanism | H-bond network (Entropically unfavorable) | Dipole-dipole & Hydrophobic interaction |

| Stability Risk | Aggregation / Precipitation | Met-Oxidation (if stored improperly) |

| Primary Use | Working Solution (Diluted) | Stock Solution (Concentrated) |

| Freezing Rec. | Not recommended (Cryoconcentration effects) | Recommended (-20°C to -80°C) |

*Note: Water solubility can be marginally improved by lowering pH (acetic acid), but this may affect biological assays.

Visualizing the Solvation Dynamics

The following diagram illustrates the molecular conflict between the hydrophobic peptide and the water network, contrasted with the favorable interaction in DMSO.

Figure 1: Mechanistic divergence of FGLM-NH2 behavior in aqueous vs. organic solvents.[1]

Recommended Protocol: The "Hybrid" Reconstitution

To balance solubility with biological compatibility, we recommend a hybrid approach: create a concentrated stock in an organic solvent, then dilute into the aqueous assay buffer.[11]

Reagents Required

-

FGLM-NH2 Lyophilized Powder

-

Solvent A (Stock): Anhydrous DMSO (Sigma-Aldrich Grade) OR DMF (if oxidation is a major concern).[1]

-

Solvent B (Working): PBS (pH 7.4) or sterile water.[2][12][13]

Step-by-Step Workflow

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture, which causes hydrolysis or weighing errors.

-

Stock Preparation (10 mM):

-

Calculate the volume of DMSO required based on the peptide mass.

-

Add DMSO dropwise to the vial.[12]

-

Technique Tip: Vortex gently for 10-15 seconds. Ensure no powder remains on the walls. The solution should be crystal clear.

-

-

Visual Validation: Hold the vial against a dark background. If the solution is cloudy, sonicate in a water bath for 5-10 seconds.

-

Aliquoting (Critical Step):

-

Working Solution Preparation:

-

Thaw one aliquot.

-

Add the DMSO stock dropwise into the agitated aqueous buffer (e.g., PBS) to the desired final concentration (e.g., 10 µM).

-

Note: Keep final DMSO concentration < 0.1% to 1% to avoid cytotoxicity in cell assays.

-

Protocol Decision Tree

Figure 2: Decision matrix for optimal reconstitution and storage of FGLM-NH2.

References

-

PubChem. (n.d.). Phenylalanyl-glycyl-leucyl-methioninamide (Compound CID 14345146).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Nagahara, Y., et al. (2020). Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR.[7][14] Investigative Ophthalmology & Visual Science. Retrieved from [Link]

Sources

- 1. Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 | C63H98N18O14S | CID 14345146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 | 56104-22-4 [chemicalbook.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Suc-Glu-Phe-N(Me)Phe-Gly-Leu-Met-NH2 | C41H57N7O11S | CID 102531125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]

- 10. jpt.com [jpt.com]

- 11. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 12. biocat.com [biocat.com]

- 13. genscript.com [genscript.com]

- 14. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action for FGLM-NH2 in Nociceptive Signaling: A Technical Guide to NK1 Receptor-Mediated Pathways

Executive Summary

Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) that acts as a primary neurotransmitter in nociceptive (pain) signaling[1]. Upon release from unmyelinated C-fibers, SP drives neurogenic inflammation and central sensitization. However, isolating the specific pathways responsible for these phenomena has historically been complicated by SP's pleiotropic effects. FGLM-NH2, the C-terminal tetrapeptide of SP, has emerged as a critical pharmacological tool. This whitepaper details the mechanism of action of FGLM-NH2, providing a comprehensive analysis of its receptor selectivity, intracellular signaling cascades, and the self-validating experimental protocols used to study nociception.

Molecular Identity & Receptor Selectivity

Expertise & Experience: The Causality of Ligand Choice In drug development and neuropharmacology, utilizing full-length SP to study pain pathways introduces a significant confounding variable: mast cell degranulation. Full-length SP activates the Mas-related G-protein coupled receptor X2 (MRGPRX2) via its polycationic N-terminus (Arg-Pro-Lys-Pro)[2]. This triggers histamine release, which indirectly sensitizes nociceptors, masking the direct neuronal effects of SP.

To establish direct causality in nociceptive transmission, researchers utilize FGLM-NH2. Because FGLM-NH2 lacks the basic N-terminal residues, it is completely inactive at MRGPRX2. Instead, it retains the critical C-terminal motif required for high-affinity binding to the Neurokinin-1 Receptor (NK1R)[2][3]. By employing FGLM-NH2, scientists can selectively isolate NK1R-mediated Gq/11 signaling in dorsal horn neurons without triggering off-target MRGPRX2-driven neurogenic inflammation.

Intracellular Signaling Cascade (The Mechanism)

NK1R is a Class A G-protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 heterotrimeric G-protein[1]. The binding of FGLM-NH2 to the extracellular loops and transmembrane domains of NK1R induces a conformational shift that triggers the following nociceptive cascade:

-

Phospholipase C (PLC) Activation : Gq/11 activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) at the inner leaflet of the plasma membrane.

-

Second Messenger Generation : PIP2 cleavage yields inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].

-

Calcium Mobilization : IP3 binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca2+).

-

Kinase Activation & Sensitization : DAG, in concert with elevated Ca2+, activates Protein Kinase C (PKC). PKC subsequently phosphorylates downstream targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in peripheral terminals and NMDA receptors in the spinal dorsal horn[4]. This phosphorylation lowers the activation threshold of these channels, manifesting clinically as hyperalgesia and allodynia.

FGLM-NH2 mediated NK1R activation leading to TRPV1 and NMDA receptor sensitization.

Quantitative Data Presentation

To highlight the selectivity of FGLM-NH2 compared to full-length SP, the following table summarizes their receptor binding profiles and functional readouts.

| Ligand | Target Receptor | Primary Binding Motif | G-Protein Coupling | Functional Readout |

| Substance P (1-11) | NK1R & MRGPRX2 | N-term (MRGPRX2) & C-term (NK1R) | Gq/11 & Gi/o | Nociception + Mast Cell Degranulation |

| FGLM-NH2 (8-11) | NK1R (Selective) | C-term (NK1R) | Gq/11 | Nociception (Isolated) |

| SP (1-7) | MRGPRX2 | N-term (MRGPRX2) | Gi/o | Mast Cell Degranulation Only |

Experimental Protocols: Self-Validating Systems

Trustworthiness Note : A robust scientific protocol must include internal validation. The following workflows utilize the highly specific NK1R antagonist L-733,060 [5] to prove that the observed effects are exclusively mediated by the FGLM-NH2/NK1R axis, ruling out mechanical artifacts or off-target receptor activation.

Protocol A: In Vitro Calcium Mobilization Assay

Objective: Quantify Gq/11-mediated intracellular calcium flux in response to FGLM-NH2.

-

Cell Preparation : Seed HEK293 cells stably expressing human TACR1 (NK1R) into a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading : Wash cells with HBSS buffer. Add 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and incubate for 45 minutes in the dark.

-

Antagonist Pre-treatment (The Validation Step) : Treat half the wells with 10 nM L-733,060 for 15 minutes prior to agonist addition. This establishes the baseline and proves NK1R dependence[5].

-

Agonist Addition : Inject FGLM-NH2 at varying concentrations (1 nM to 10 µM) using an automated liquid handler.

-

Kinetic Measurement : Immediately record fluorescence (Ex: 494 nm, Em: 506 nm) every 2 seconds for 3 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) to determine the EC50.

Protocol B: In Vivo Nociceptive Behavioral Assay

Objective: Assess central sensitization via intrathecal administration.

-

Animal Preparation : Acclimate adult C57BL/6 mice to the testing environment (e.g., elevated wire mesh for von Frey testing) for 3 consecutive days.

-

Administration : Perform a lumbar puncture (L5-L6 space). Inject 5 µL of FGLM-NH2 (10 nmol) dissolved in artificial cerebrospinal fluid (aCSF). For the control cohort, co-administer FGLM-NH2 with L-733,060[5].

-

Behavioral Readout : 30 minutes post-injection, apply von Frey filaments to the plantar surface of the hind paw using the up-down method to determine the mechanical withdrawal threshold.

-

Data Analysis : A significant drop in the withdrawal threshold indicates mechanical allodynia (nociceptive sensitization). Reversal of this drop in the L-733,060 cohort validates the NK1R-specific mechanism.

Self-validating experimental workflow for assessing FGLM-NH2 nociceptive signaling.

Conclusion

FGLM-NH2 serves as an indispensable molecular probe in the study of nociception. By stripping away the N-terminal residues of Substance P, researchers eliminate MRGPRX2-mediated interference, allowing for the precise mapping of NK1R/Gq/11 signaling pathways. Understanding this mechanism is foundational for the development of next-generation analgesics targeting the neurokinin system.

References

- Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratop

- The Regenerative Potential of Substance P - PMC Source: nih.gov

- A class of secreted mammalian peptides with potential to expand cell-cell communic

- The neuropeptide substance P/neurokinin‐1 receptor system and diabetes: From mechanism to therapy - IUBMB Journal Source: wiley.com

- The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activ

Sources

- 1. The Regenerative Potential of Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Precision Control of Methionine Stability in Peptide Therapeutics

A Technical Guide for Drug Development & Protein Engineering

Executive Summary

Methionine (Met) acts as a "molecular fuse" in biological systems. Its thioether side chain is uniquely susceptible to Reactive Oxygen Species (ROS), serving as a primary defense mechanism against oxidative stress but simultaneously presenting a significant liability in therapeutic peptide development. For the drug developer, Met oxidation is not merely a degradation pathway; it is a critical quality attribute (CQA) that dictates potency, immunogenicity, and shelf-life. This guide synthesizes the mechanistic chemistry of Met instability with validated analytical protocols and engineering strategies to ensure therapeutic integrity.

Part 1: The Mechanistic Landscape of Instability

Methionine oxidation is a two-step process that fundamentally alters the physicochemical properties of the peptide. Unlike other amino acids, Met oxidation is chemically reversible in its first stage, a feature exploited by biological repair systems but often overlooked in in vitro stability assessments.

1.1 The Oxidative Pathway

The sulfur atom in methionine functions as a nucleophile.[1] Upon attack by ROS (e.g., hydrogen peroxide, hydroxyl radicals), it transitions through the following states:

-

Methionine Sulfoxide (MetO): The addition of a single oxygen atom.[2] This creates a chiral center at the sulfur, resulting in two diastereomers (

-MetO and -

Methionine Sulfone (MetO

): Further oxidation adds a second oxygen. This step is irreversible under physiological conditions and represents permanent damage.

1.2 Biological Repair Systems

Nature employs Methionine Sulfoxide Reductases (Msr) to reverse the first stage of oxidation.[2][4][5]

-

MsrA: Stereospecifically reduces

-MetO. -

MsrB: Stereospecifically reduces

-MetO. -

Significance: In a therapeutic context, if the peptide enters a system with compromised Msr activity (e.g., certain disease states or extracellular environments), MetO accumulation is inevitable.

Figure 1: The reversible and irreversible pathways of Methionine oxidation, highlighting the stereospecific repair mechanisms.

Part 2: Biological & Pharmacological Implications

The conversion of the hydrophobic thioether to a hydrophilic sulfoxide has profound downstream effects.

| Parameter | Impact of Met Oxidation | Mechanism |

| Potency / Binding | Reduction | Steric hindrance and loss of hydrophobic interactions in the binding pocket (e.g., CDRs of antibodies). |

| Pharmacokinetics | Altered Half-life | Oxidation of Met252 in IgG Fc region reduces binding to FcRn, accelerating clearance. |

| Immunogenicity | Increased Risk | Formation of "neo-epitopes." The immune system may recognize MetO-peptides as foreign, triggering Anti-Drug Antibodies (ADAs). |

| Aggregation | Promotion | Structural destabilization exposes aggregation-prone regions; MetO itself can alter solubility profiles. |

Part 3: Advanced Analytical Architectures

The greatest challenge in analyzing Met oxidation is artifactual oxidation . Standard sample preparation (proteolytic digestion at 37°C overnight) can induce oxidation ex vivo, leading to false positives.

3.1 The Artifact Challenge

If you detect 5% MetO in your LC-MS data, is it from the patient sample (in vivo) or did it happen in the autosampler (in vitro)?

The Solution: Isotope Labeling (

-

Step 1: Treat sample with H

O -

Mechanism: This forcibly oxidizes all remaining Met to Met-

O. -

Analysis: Any MetO found with

O (normal mass) must have existed prior to the experiment (in vivo). Any MetO with

Figure 2: The 18O-labeling workflow to distinguish intrinsic biological oxidation from sample preparation artifacts.

Part 4: Stabilization Strategies (Engineering & Formulation)

When Met instability threatens a development program, two primary routes exist: Molecular Engineering (changing the sequence) or Formulation (changing the environment).

4.1 Molecular Engineering: The Norleucine Switch

Norleucine (Nle) is an isostere of Methionine. It has a nearly identical side-chain structure but replaces the sulfur atom with a methylene group (-CH

-

Pros: Completely resistant to oxidation; retains hydrophobic character.

-

Cons: Non-canonical amino acid (requires specific synthesis/expression strategies); potential regulatory scrutiny if not well-justified.

4.2 Formulation Defenses

-

Sacrificial Antioxidants: Adding free Methionine to the buffer acts as a "sink" for ROS.

-

Chelators: EDTA removes trace metal ions (Fe, Cu) that catalyze ROS formation.

-

Headspace Control: Nitrogen overlay to reduce dissolved oxygen.

Figure 3: Decision matrix for stabilizing methionine-containing peptides during drug development.

Part 5: Validated Experimental Protocols

Protocol A: Forced Degradation with Scavenger Quenching

Purpose: To determine the intrinsic susceptibility of specific Met residues to oxidation.

Materials:

-

Peptide sample (1 mg/mL)

-

0.3% Hydrogen Peroxide (H

O -

Quenching Buffer: 1M Methionine or Dimethyl Sulfide (DMS)

-

LC-MS Mobile Phases (0.1% Formic Acid in Water/Acetonitrile)[6]

Procedure:

-

Baseline: Inject untreated sample to establish Time 0 (T0).

-

Stress: Incubate peptide with 0.3% H

O -

Timepoints: At 1h, 4h, and 24h, remove an aliquot.

-

CRITICAL STEP (Quenching): Immediately add Quenching Buffer (100-fold molar excess over H

O -

Analysis: Analyze via RP-HPLC or LC-MS. Oxidized species will elute earlier (more hydrophilic) than the native peptide.

Protocol B: Artifact-Free Quantitation (The

O Method)

Purpose: To quantify existing oxidation in a biological sample without inducing new artifacts.[7]

-

Labeling: Add 4% H

O -

Digestion: Perform standard trypsin digestion.

-

LC-MS/MS: Acquire data.

-

Data Processing:

-

Search for Met +16 Da (Natural Oxidation).

-

Search for Met +18 Da (Forced Oxidation).

-

Calculation: % Biological Oxidation = [Intensity(+16) / (Intensity(+16) + Intensity(+18))] * 100.

-

References

-

Stadtman, E. R., et al. (2003). "Methionine oxidation and aging."[4][8] Biochimica et Biophysica Acta, 1703(2), 135-140.

-

Ghesquière, B., et al. (2011).[2] "Isotope-based methods for the quantitative analysis of methionine oxidation in the human proteome." Analytical Chemistry, 83(21), 8063-8068.

-

Liu, H., et al. (2013). "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry, 85(24), 11705–11709.

-

Razzaq, S. K., et al. (2026). "Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres."[9] bioRxiv.

-

Pan, H., et al. (2009). "Methionine oxidation in human IgG2 Fc decreases binding to the FcRn receptor." Protein Science, 18(2), 424-433.

Sources

- 1. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Pharmacological Evolution of Substance P: From Full-Length Neuropeptide to the FGLM-Amide Active Core

An In-Depth Technical Whitepaper on Neuropeptide Fragmentation and Therapeutic Application

Executive Summary

The transition from the discovery of full-length Substance P (SP) to the isolation of its C-terminal active fragment, FGLM-amide, represents a landmark achievement in rational drug design. While native SP possesses potent regenerative properties, its clinical utility is severely bottlenecked by off-target systemic effects mediated by its N-terminal domain. By systematically fragmenting the undecapeptide, researchers identified the minimal pharmacophore required for Neurokinin 1 Receptor (NK1R) activation. This whitepaper details the historical timeline, structural-activity relationships (SAR), and the synergistic signaling mechanisms of FGLM-amide, culminating in a self-validating experimental framework for evaluating its efficacy in tissue regeneration.

The Genesis of Substance P: Discovery and Structural Elucidation

Substance P was originally discovered in 1931 by [1] during the extraction of equine brain and intestinal tissues. Initially identified as "Preparation P," it was characterized as a potent depressor substance capable of inducing hypotension and smooth muscle contraction, distinct from acetylcholine[1].

It wasn't until 1971 that [2] successfully purified and sequenced the peptide, revealing an 11-amino acid structure: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 [2]. This sequence established SP as the first characterized member of the tachykinin family, a group of neuropeptides encoded by the TAC1 gene that share a highly conserved carboxyl-terminal motif[1].

The Pharmacological Imperative for Fragmentation

Despite its profound ability to regulate tissue homeostasis and stimulate cellular proliferation, full-length SP presents significant clinical limitations. When applied topically or systemically, native SP induces severe adverse effects, including miosis, rapid vasodilation, and intense neurogenic inflammation[3].

From a structural perspective, these off-target effects are largely mediated by the N-terminal domain (residues 1-7), which interacts with various non-specific receptors and mast cells, triggering massive histamine release[4]. Furthermore, the full-length peptide is highly susceptible to rapid proteolytic cleavage by neutral endopeptidases, resulting in an extremely short in vivo half-life. To harness the regenerative potential of SP—particularly in treating neurotrophic keratopathy and persistent epithelial defects (PEDs)—researchers needed to isolate the specific domain responsible for targeted cellular migration without triggering the inflammatory cascade[5].

Structure-Activity Relationship (SAR): The Emergence of FGLM-amide

To decouple the regenerative properties from the inflammatory side effects, extensive Structure-Activity Relationship (SAR) and truncation studies were conducted. Because all mammalian tachykinins share the common C-terminal sequence Phe-X-Gly-Leu-Met-NH2[2], researchers hypothesized that this region housed the primary binding affinity for the NK1 receptor.

Sequential N-terminal deletions revealed that the tetrapeptide sequence Phe-Gly-Leu-Met-NH2 (FGLM-amide) is the minimal active core necessary to retain full tachykinin receptor agonist activity[3]. By truncating the first seven amino acids, the resulting FGLM-amide fragment successfully abolishes the unwanted adverse effects (such as miosis and excessive angiogenesis) while preserving the critical G-protein coupled receptor (GPCR) binding mechanics required for targeted therapeutic applications[3].

Diagram 1: Timeline and logical progression of Substance P fragmentation to FGLM-amide.

Mechanistic Synergy: FGLM-amide and IGF-1 in Tissue Regeneration

The most profound clinical application of FGLM-amide was discovered in its synergistic relationship with Insulin-like Growth Factor-1 (IGF-1). Neither FGLM-amide nor IGF-1 alone can fully restore epithelial integrity in severe neurotrophic models; however, their combination drives rapid resurfacing of the corneal epithelium[6].

The Causality of Synergy:

-

NK1R Activation: FGLM-amide binds to the NK1 Receptor (a Gq/11-coupled GPCR), activating Phospholipase C (PLC)[7].

-

Intracellular Signaling: PLC cleaves PIP2 into IP3 and DAG, triggering intracellular Ca2+ release and activating the ERK1/2 MAPK pathway[7].

-

Receptor Crosstalk: This NK1R-mediated signaling sensitizes the cell to IGF-1 by upregulating the expression of integrins (specifically α5β1) and facilitating focal adhesion to fibronectin[5].

-

PI3K/AKT Activation: Concurrent binding of IGF-1 (or its truncated C-domain peptide, SSSR) to the IGF-1 Receptor activates the PI3K/AKT pathway[8].

-

Phenotypic Outcome: The convergence of ERK1/2 and AKT pathways drives directed cytoskeletal rearrangement and accelerated cellular migration[8].

Diagram 2: Synergistic signaling pathway of FGLM-amide and IGF-1 in corneal wound healing.

Quantitative Profiling: Full-Length SP vs. FGLM-amide

To clearly delineate the pharmacological advantages of fragmentation, the following table summarizes the comparative metrics between the native peptide and its truncated derivative.

| Pharmacological Property | Full-Length Substance P | FGLM-amide (Truncated Core) |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Phe-Gly-Leu-Met-NH2 |

| Molecular Weight | ~1347 Da | ~466 Da |

| NK1 Receptor Affinity | High (Primary Endogenous Agonist) | Moderate to High (Sufficient for full activation) |

| Off-Target Effects | Severe (Miosis, Angiogenesis, Histamine Release) | Minimal (Lacks N-terminal mast-cell binding domain) |

| In Vivo Stability | Very Short (< 10 minutes) | Extended (Resistant to N-terminal specific peptidases) |

| Clinical Application | Limited due to systemic toxicity | Proven efficacy in topical ophthalmic formulations[3] |

Experimental Methodology: Self-Validating In Vitro Migration Assay

To rigorously evaluate the efficacy of FGLM-amide, researchers must utilize a protocol that isolates the peptide's specific mechanistic variables. The following step-by-step methodology outlines an ex vivo corneal organ culture assay designed as a self-validating system.

Objective: Quantify the synergistic effect of FGLM-amide and IGF-1 on corneal epithelial migration while proving NK1R causality.

Step 1: Tissue Preparation & Debridement

-

Action: Isolate whole corneas from euthanized New Zealand White rabbits. Using a surgical trephine and scalpel, create a standardized 6.0 mm circular epithelial defect in the central cornea.

-

Causality: Mechanical debridement accurately simulates a persistent epithelial defect (PED), providing a standardized, zero-baseline wound bed to accurately measure migration kinetics over time.

Step 2: Culture Media Formulation

-

Action: Transfer the debrided corneas into a strictly serum-free TC-199 culture medium.

-

Causality: Serum-free media is mandatory to eliminate confounding endogenous growth factors (like native EGF or fibronectin) present in bovine serum, ensuring that any observed migration is strictly causal to the introduced peptide treatments.

Step 3: Treatment Stratification & Application Divide the corneas into four distinct cohorts:

-

Vehicle Control: Serum-free media only.

-

Monotherapy: FGLM-amide (20 µM) alone.

-

Synergy Cohort: FGLM-amide (20 µM) + IGF-1 (10 ng/mL).

-

Mechanistic Validation Cohort: FGLM-amide (20 µM) + IGF-1 (10 ng/mL) + Spantide I (10 µM, an NK1R antagonist).

-

Causality: The inclusion of Spantide I creates a self-validating loop. If migration is halted in Cohort 4, it definitively proves that FGLM-amide's efficacy is strictly NK1R-mediated and not an artifact of random peptide degradation or non-specific binding.

Step 4: Incubation and Staining

-

Action: Incubate the cultures at 37°C in a 5% CO2 atmosphere for 24 hours. Post-incubation, fix the tissue in 4% paraformaldehyde and stain the remaining defect with Richardson's solution (or fluorescein).

-

Causality: Fixing the tissue halts all biological processes at an exact timestamp, allowing for highly reproducible morphometric analysis.

Step 5: Morphometric Quantification

-

Action: Photograph the corneas under a stereomicroscope. Calculate the linear migration rate (µm/hour) by measuring the distance from the original 6.0 mm wound margin to the leading edge of the newly stratified epithelium using digital planimetry.

References

-

Neuropeptide substance P and the immune response National Institutes of Health (NIH) - PMC[Link]

-

The Activity of Substance P (SP) on the Corneal Epithelium MDPI - International Journal of Molecular Sciences[Link]

-

Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders National Institutes of Health (NIH) - PMC[Link]

-

The IGF/Insulin-IGFBP Axis in Corneal Development, Wound Healing, and Disease Frontiers in Endocrinology[Link]

-

Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis National Institutes of Health (NIH) - PMC[Link]

-

Immunobiology and Pharmacology of Neuropeptide Substance P ResearchGate[Link]

-

Peptide therapies for ocular surface disturbances based on fibronectin-integrin interactions ResearchGate[Link]

-

Immunomodulatory Role of Neuropeptides in the Cornea Semantic Scholar[Link]

Sources